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Introduction

The central dogma of molecular biology is founded on the elegant simplicity of a four-letter
genetic alphabet (A, T, C, and G). However, the expansion of this alphabet with unnatural base
pairs (UBPs) offers the potential to create novel biological systems with enhanced
functionalities.[1] 2'-deoxyisoguanosine (iG), an isomer of guanosine, paired with isocytidine
(iC) or 5-methylisocytidine (MeiC), represents a well-studied UBP that maintains the Watson-
Crick geometry through a distinct hydrogen bonding pattern.[2][3] This expansion from four to
six genetic letters has profound implications for various fields, including the development of
high-affinity aptamers for diagnostics and therapeutics, site-specific labeling of
oligonucleotides, and the creation of semi-synthetic organisms.[1][4][5][6][7][8]

These application notes provide a comprehensive guide for researchers interested in utilizing
2'-deoxyisoguanosine to expand the genetic alphabet. We present detailed protocols for the
synthesis of iG-containing oligonucleotides and their enzymatic incorporation into DNA and

RNA, alongside quantitative data on the fidelity and stability of this expanded genetic system.

Data Presentation
Table 1: Polymerase Fidelity for 2'-deoxyisoguanosine
Triphosphate (d-iso-GTP) Incorporation
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This table summarizes the fidelity of various DNA and RNA polymerases when incorporating d-
iso-GTP opposite its cognate partner (iso-C or its analogs) and misincorporation opposite
natural bases. Fidelity is a crucial parameter for the reliable replication and transcription of an
expanded genetic alphabet.

. Relative
Incoming L .
Polymerase Template Base s Fidelity/Efficie Reference(s)
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Klenow -
o ) Efficient
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Note: Quantitative fidelity data is often presented as a ratio of the efficiency of correct
incorporation to incorrect incorporation (kcat/Km)correct / (kcat/Km)incorrect. Specific values
can vary depending on the experimental conditions.[9][10]

Table 2: Thermodynamic Stability of Duplexes
Containing iG-iC Base Pairs
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The thermodynamic stability of DNA and RNA duplexes is critical for their biological function.
This table presents a comparison of the change in Gibbs free energy (AG°®), enthalpy (AH®),
and entropy (AS°®) for duplexes containing iG-iC pairs versus canonical G-C pairs. A more
negative AG° indicates a more stable duplex.

Duplex Sequence AG°37 AH° AS° Reference(s
Type Context (kcallmol) (kcallmol) (callmol-K) )
5'-CG-3'/3'-
RNA -10.6 2.4 -27.2 [11]
GC-5' (G-C)
5'-CiG-3'/3'-
RNA _ o -10.8 -2.6 -27.8 [1]
GIC-5' (iG-iC)
5'-GC-3/3'-
RNA -14.2 -3.4 -35.5 [11]
CG-5' (G-C)
5'-GiC-3'/3"-
RNA _ o -14.8 -3.6 -36.1 [1]
CiG-5' (iG-iC)
Destabilizing
DNA Varies effect Varies Varies [41112]
observed

Note: The stability of iG-iC pairs can be sequence-dependent. The data for DNA duplexes is
less comprehensively tabulated in the literature compared to RNA, but a general trend of slight
destabilization relative to G-C pairs is observed.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2'-deoxyisoguanosine-
5'-triphosphate (d-iso-GTP)

This protocol is based on the Ludwig-Eckstein method, a common one-pot procedure for
nucleoside triphosphate synthesis.[13][14][15][16][17]

Materials:

o 2'-deoxyisoguanosine (iG)
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Proton sponge (1,8-Bis(dimethylamino)naphthalene)
Trimethyl phosphate (TMP)

Phosphorus oxychloride (POCIs)

Tributylammonium pyrophosphate

Tributylamine

Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
Anhydrous pyridine

Methanol

Diethyl ether

DEAE-Sephadex A-25 resin

HPLC system for purification

Procedure:

Preparation: Co-evaporate 2'-deoxyisoguanosine (1 equivalent) with anhydrous pyridine
and dry under high vacuum overnight in a flame-dried flask.

Phosphorylation: Dissolve the dried iG in trimethyl phosphate. Cool the solution to 0°C in an
ice bath. Add proton sponge (1.5 equivalents) and freshly distilled phosphorus oxychloride
(1.2 equivalents) dropwise while stirring.

Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the reaction progress by
TLC or 3P NMR until the starting material is consumed.

Pyrophosphate Addition: In a separate flask, dissolve tributylammonium pyrophosphate (5
equivalents) and tributylamine (5 equivalents) in anhydrous DMF. Add this solution to the
reaction mixture at 0°C.
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e Quenching: After 30 minutes, quench the reaction by adding an equal volume of 1 M TEAB
buffer (pH 7.5).

e Purification:

o Dilute the reaction mixture with water and apply it to a DEAE-Sephadex A-25 column pre-
equilibrated with 0.1 M TEAB bulffer.

o Wash the column with 0.1 M TEAB buffer to remove unreacted nucleoside and
monophosphate.

o Elute the d-iso-GTP with a linear gradient of 0.1 M to 1.0 M TEAB buffer.
o Collect fractions containing the triphosphate, identified by UV absorbance and 3P NMR.

» Desalting and Lyophilization: Pool the triphosphate-containing fractions, co-evaporate with
methanol to remove excess TEAB, and lyophilize to obtain d-iso-GTP as a white solid.

» Final Purification: Further purify the d-iso-GTP by preparative HPLC if necessary.

Protocol 2: Solid-Phase Synthesis of Oligonucleotides
Containing 2'-deoxyisoguanosine

This protocol describes the incorporation of iG into a growing oligonucleotide chain using
standard phosphoramidite chemistry on an automated DNA synthesizer.[2][3][13][18][19]

Materials:

2'-deoxyisoguanosine phosphoramidite (with appropriate protecting groups)

Standard DNA phosphoramidites (dA, dC, dG, dT)

Controlled pore glass (CPG) solid support

Standard reagents for automated DNA synthesis (activator, capping solution, oxidizing
solution, deblocking solution)
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e Ammonium hydroxide or AMA (Ammonium hydroxide/40% aqueous methylamine) for
deprotection

Procedure:

e Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence,
including the position(s) for iG incorporation.

e Phosphoramidite Preparation: Dissolve the 2'-deoxyisoguanosine phosphoramidite and
standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended
concentration.

e Synthesis Cycle:

o Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is
removed with trichloroacetic acid in dichloromethane.

o Coupling: The 2'-deoxyisoguanosine phosphoramidite is activated by an activator (e.g.,
tetrazole) and couples to the 5'-hydroxyl of the support-bound nucleotide. A longer
coupling time (e.g., 600 seconds) may be required for efficient incorporation of the IG
phosphoramidite.[18]

o Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion
mutants.

o Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester
using an iodine solution.

o Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for
each subsequent nucleotide in the sequence.

o Cleavage and Deprotection:

o After the final cycle, the oligonucleotide is cleaved from the CPG support using
concentrated ammonium hydroxide or AMA.
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o The same solution is used to remove the protecting groups from the nucleobases by
heating at a specified temperature and time (e.g., 55°C for 8-12 hours).

 Purification: The crude oligonucleotide is purified by HPLC or polyacrylamide gel
electrophoresis (PAGE).

Protocol 3: Enzymatic Incorporation of d-iso-GTP into
DNA using Klenow Fragment

This protocol outlines a primer extension assay to incorporate d-iso-GTP opposite a 2'-
deoxyisocytidine (iC) in a template strand using the Klenow fragment of E. coli DNA
polymerase 1.[20][21][22][23][24][25]

Materials:

Single-stranded DNA template containing one or more iC bases
e Primer complementary to the 3' end of the template
e d-iso-GTP

e Natural dNTPs (dATP, dCTP, dGTP, dTTP)

e Klenow Fragment (3'-5' exo-)

e 10x Klenow reaction buffer

o [y-32P]ATP for primer labeling (optional)

e T4 Polynucleotide Kinase (for labeling)

e Denaturing polyacrylamide gel

e Urea

o TBE buffer

e Loading dye (formamide-based)
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Procedure:
e Primer Labeling (Optional):

o Set up a reaction with the primer, [y-32P]ATP, T4 Polynucleotide Kinase, and T4 PNK
buffer.

o Incubate at 37°C for 30 minutes.
o Purify the labeled primer using a spin column.
e Primer-Template Annealing:

o Combine the template DNA and the (labeled) primer in a 1.5:1 molar ratio in annealing
buffer (e.g., Tris-HCI, NaCl).

o Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for
annealing.

e Primer Extension Reaction:

o In a microfuge tube, prepare the reaction mixture:

Annealed primer-template DNA

10x Klenow reaction buffer

d-iso-GTP (at a concentration similar to the natural dANTPS)

The other three natural dNTPs

Klenow Fragment (1-2 units)

Nuclease-free water to the final volume

o Incubate at 37°C for 15-30 minutes.

o Reaction Termination: Stop the reaction by adding an equal volume of loading dye containing
formamide and EDTA.
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e Analysis:
o Denature the samples by heating at 95°C for 5 minutes.
o Separate the reaction products on a denaturing polyacrylamide gel containing urea.

o Visualize the results by autoradiography (if using a labeled primer) or by staining with a
fluorescent dye. The appearance of a full-length product indicates successful incorporation
of d-iso-GTP.

Protocol 4: T7 RNA Polymerase Mediated Incorporation
of isoguanosine

This protocol describes the in vitro transcription of a DNA template containing iC to produce an
RNA molecule with incorporated isoguanosine (iG).[1][14][20][26][27]

Materials:

Linearized DNA template containing a T7 promoter and one or more iC bases in the
transcribed region

e iSO-GTP

e Natural NTPs (ATP, CTP, GTP, UTP)
e T7 RNA Polymerase

e 10x T7 Transcription buffer

» RNase inhibitor

¢ DNase | (RNase-free)

e Denaturing polyacrylamide gel

e Urea

o TBE buffer
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e Loading dye (formamide-based)
Procedure:

o Template Preparation: The DNA template must be linear and contain a T7 promoter
seguence upstream of the region to be transcribed.

e In Vitro Transcription Reaction:

o Combine the following in a nuclease-free tube at room temperature:

Linear DNA template

» 10x T7 Transcription buffer

» iSO-GTP

» The other three natural NTPs

= RNase inhibitor

» T7 RNA Polymerase

» Nuclease-free water to the final volume
o Incubate at 37°C for 2-4 hours.

o Template Removal: Add DNase | to the reaction mixture and incubate at 37°C for 15 minutes
to digest the DNA template.

o RNA Purification: Purify the transcribed RNA using a spin column, phenol-chloroform
extraction followed by ethanol precipitation, or by denaturing PAGE purification.

e Analysis: Analyze the purified RNA on a denaturing polyacrylamide gel to confirm the
synthesis of the full-length product.

Protocol 5: Expansion SELEX (EXSELEX) with 2'-
deoxyisoguanosine
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This protocol provides a general framework for performing Systematic Evolution of Ligands by
Exponential Enrichment (SELEX) using a DNA library containing iG.[4][5][6][7][8][28]

Materials:
o ssDNA library containing random sequences with iC at specific positions
o Primers for PCR amplification (forward and reverse)

o Target molecule (e.g., protein, small molecule) immobilized on a solid support (e.g., magnetic
beads, nitrocellulose membrane)

e d-iso-GTP and natural dNTPs

» A high-fidelity DNA polymerase that can accept d-iso-GTP

» Binding buffer

o Wash buffer

 Elution buffer

o Streptavidin-coated beads (if using a biotinylated primer for sSDNA generation)
Procedure:

» Library Preparation: Synthesize a single-stranded DNA library with a central random region
flanked by constant primer binding sites. The random region should contain iC bases at
desired positions.

e Selection:

o Incubate the ssDNA library with the immobilized target in the binding buffer to allow for
binding.

o Wash the solid support with wash buffer to remove unbound sequences.
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o Elute the bound sequences using an elution buffer (e.g., high salt, denaturant, or by
competing with a known ligand).

o Amplification:

o Amplify the eluted sequences by PCR using the forward and reverse primers, d-iso-GTP,
and the three natural dNTPs. Use a high-fidelity polymerase compatible with the unnatural
base.

o ssDNA Generation: Generate single-stranded DNA from the amplified dsDNA for the next
round of selection. This can be achieved by:

o Asymmetric PCR.
o Using a biotinylated primer and separating the strands with streptavidin-coated beads.
o Lambda exonuclease digestion of the phosphorylated strand.

« lterative Rounds: Repeat the selection, amplification, and ssDNA generation steps for
multiple rounds (typically 8-15 rounds), increasing the stringency of the selection in each
round (e.g., by decreasing the target concentration or increasing the number of washes).

e Sequencing and Analysis: After the final round, clone and sequence the enriched aptamers
to identify consensus sequences.

o Aptamer Characterization: Synthesize individual aptamer candidates and characterize their
binding affinity and specificity to the target molecule.

Visualizations
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Caption: Workflow for the synthesis and application of 2'-deoxyisoguanosine.

Caption: Schematic of the iG-iC unnatural base pair.
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Caption: The iterative cycle of Expansion SELEX (EXSELEX).

Conclusion

The incorporation of 2'-deoxyisoguanosine into the genetic alphabet represents a significant
step towards creating synthetic biological systems with novel properties. The protocols and
data presented here provide a foundation for researchers to explore the diverse applications of
this expanded genetic alphabet. While the fidelity and stability of the iG-iC pair are generally
robust, careful optimization of enzymatic reactions and synthesis protocols is essential for
successful implementation. Future research will likely focus on improving the efficiency of
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polymerase-mediated incorporation and exploring the in vivo applications of this expanded
genetic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. content.protocols.io [content.protocols.io]
o 2. ffame.org [ffame.org]
» 3. data.biotage.co.jp [data.biotage.co.jp]

» 4. Distance-dependent duplex DNA destabilization proximal to G-quadruplex/i-motif
sequences - PMC [pmc.ncbi.nlm.nih.gov]

o 5. ADetailed Protein-SELEX Protocol Allowing Visual Assessments of Individual Steps for a
High Success Rate - PubMed [pubmed.ncbi.nim.nih.gov]

» 6. DNA aptamer generation by EXSELEX using genetic alphabet expansion with a mini-
hairpin DNA stabilization method - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. A Detailed Protein-SELEX Protocol Allowing Visual Assessments of Individual Steps for a
High Success Rate. | Semantic Scholar [semanticscholar.org]

+ 8. DNA Aptamer Generation by Genetic Alphabet Expansion SELEX (EXSELEX) Using an
Unnatural Base Pair System | Springer Nature Experiments
[experiments.springernature.com]

» 9. DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP
Substrates with Steady State and Presteady State Kinetics - PMC [pmc.ncbi.nim.nih.gov]

» 10. DNA polymerase fidelity: comparing direct competition of right and wrong dNTP
substrates with steady state and pre-steady state kinetics - PubMed
[pubmed.ncbi.nim.nih.gov]

e 11. archive.gfjc.fiu.edu [archive.gdfjc.fiu.edu]

e 12. Thermodynamic Stability of DNA Duplexes Comprising the Simplest T - dU
Substitutions - PubMed [pubmed.ncbi.nim.nih.gov]

e 13. atdbio.com [atdbio.com]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b009890?utm_src=pdf-custom-synthesis
https://content.protocols.io/2h2fw26.pdf
https://www.ffame.org/pubs/Synthesis%20of%20oligonucleotides%20containing%202%20%27-deoxyisoguanosine%20and%202%20%27-deoxy-5-methylisocytidine%20using%20phosphoramidite%20chemistry.pdf
https://data.biotage.co.jp/pdf/atdbio/pps676_biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3753619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3753619/
https://pubmed.ncbi.nlm.nih.gov/30700146/
https://pubmed.ncbi.nlm.nih.gov/30700146/
https://pubmed.ncbi.nlm.nih.gov/28916151/
https://pubmed.ncbi.nlm.nih.gov/28916151/
https://www.semanticscholar.org/paper/A-Detailed-Protein-SELEX-Protocol-Allowing-Visual-a-Wang-Yin/e2bf8943fcf59382e079fc0a25eb3ff5ca14bf45
https://www.semanticscholar.org/paper/A-Detailed-Protein-SELEX-Protocol-Allowing-Visual-a-Wang-Yin/e2bf8943fcf59382e079fc0a25eb3ff5ca14bf45
https://experiments.springernature.com/articles/10.1007/978-1-4939-3197-2_4
https://experiments.springernature.com/articles/10.1007/978-1-4939-3197-2_4
https://experiments.springernature.com/articles/10.1007/978-1-4939-3197-2_4
https://pmc.ncbi.nlm.nih.gov/articles/PMC2803633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2803633/
https://pubmed.ncbi.nlm.nih.gov/20000359/
https://pubmed.ncbi.nlm.nih.gov/20000359/
https://pubmed.ncbi.nlm.nih.gov/20000359/
https://archive.gfjc.fiu.edu/workshops/resources/literature/Amplification/Misc/Improved%20thermodynamic%20parameters%20and%20helix.pdf
https://pubmed.ncbi.nlm.nih.gov/30185020/
https://pubmed.ncbi.nlm.nih.gov/30185020/
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 14. In vitro transcription with T7 RNA polymerase - OpenWetWare [openwetware.org]

e 15. An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-
triphosphates - PubMed [pubmed.ncbi.nim.nih.gov]

e 16. Protection-free One-pot Synthesis of 2'-Deoxynucleoside 5'-Triphosphates and DNA
Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

e 17. An improved one-pot synthesis of nucleoside 5'-triphosphate analogues - PubMed
[pubmed.ncbi.nim.nih.gov]

e 18. researchgate.net [researchgate.net]

e 19. lifesciences.danaher.com [lifesciences.danaher.com]

e 20. Protocol for in vitro transcription of DNA oligos by T7 polymerase [protocols.io]
e 21. promega.jp [promega.jp]

e 22. documents.thermofisher.com [documents.thermofisher.com]

e 23. researchgate.net [researchgate.net]

e 24. umassmed.edu [umassmed.edu]

o 25. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP
Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nim.nih.gov]

e 26. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
e 27. tools.thermofisher.com [tools.thermofisher.com]
e 28. static.igem.org [static.igem.org]

 To cite this document: BenchChem. [Application Notes and Protocols for Expanding the
Genetic Alphabet with 2'-Deoxyisoguanosine]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b009890#using-2-deoxyisoguanosine-to-expand-
the-genetic-alphabet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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